1-(Hydroxymethyl)cyclohexane-1-carbonitrile
Overview
Description
1-(Hydroxymethyl)cyclohexane-1-carbonitrile is a useful research compound. Its molecular formula is C8H13NO and its molecular weight is 139.198. The purity is usually 95%.
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Scientific Research Applications
Conformational and Structural Studies
- The carbonitrile molecule, as part of a compound with two fused six-membered rings and one six-membered ring linked through a spiro carbon atom, displays significant structural features such as chair conformations and envelope conformations in the 1,3-diaza ring. The dihedral angle between aromatic rings and hydrogen bonding interactions in the crystal lattice are of interest for understanding molecular interactions and designing new compounds (Liu et al., 2011).
Intramolecular Hydrogen Bonding
- Research on isomeric hydroxycyclohexyl-carbinols, including derivatives of 1-(Hydroxymethyl)cyclohexane-1-carbonitrile, has revealed insights into the preferential direction of intramolecular hydrogen bonding, which is critical for understanding the properties and reactivity of such compounds (Mōri & Tsuzuki, 1966).
Synthesis and Reactivity
- The synthesis and conformational study of cyclohexane nucleosides, which involve derivatives similar to this compound, provide valuable information on the lack of antiviral activity of these compounds and their conformational properties as deduced from NMR and X-ray analysis (Maurinsh et al., 1997).
- A regioselective synthesis approach for spiro compounds involving this compound analogs has been developed, utilizing microwave irradiation in water. This method highlights an environmentally friendly procedure, yielding products in excellent state of purity and elucidating the influence of reaction conditions on regiochemistry (Dandia et al., 2007).
Photochemical Studies
- Investigations into the photochemistry of certain compounds in cyclohexane have shown that fluorescence and photocyclization are major deactivation channels, with evidence of adiabatic isomerization processes. These findings are relevant to the understanding of photochemical reactions involving cyclohexane derivatives (Bortolus et al., 2004).
Catalysis and Oxidation Reactions
- Studies on the oxidation of alkanes, such as cyclohexane, with dioxygen catalyzed by transition metal chlorides in the presence of visible light have provided insights into the selectivity and efficiency of such reactions. This research is pertinent to the catalytic applications of cyclohexane derivatives (Takaki et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
1-(hydroxymethyl)cyclohexane-1-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c9-6-8(7-10)4-2-1-3-5-8/h10H,1-5,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFFQLYIFZDRRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CO)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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